Product packaging for 4-(Pyrrolidin-1-yl)nicotinic acid(Cat. No.:CAS No. 654663-40-8)

4-(Pyrrolidin-1-yl)nicotinic acid

Cat. No.: B2961353
CAS No.: 654663-40-8
M. Wt: 192.218
InChI Key: IIFBCMMWTVIRID-UHFFFAOYSA-N
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Description

Contextualization within Nicotinic Acid Derivative Chemistry

Nicotinic acid, a form of vitamin B3, is a well-established pharmaceutical agent used for treating pellagra and dyslipidemia. researchgate.netchemistryjournal.netnih.gov Its pyridine (B92270) core structure has served as a foundational scaffold for the development of a wide array of derivatives with diverse therapeutic applications. researchgate.netchemistryjournal.net Scientists have extensively modified the nicotinic acid structure to create new compounds with enhanced efficacy and novel biological activities. nih.gov These modifications often involve substitutions on the pyridine ring or alterations to the carboxylic acid group. nih.gov

The derivatization of nicotinic acid has led to compounds with a broad spectrum of pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial properties. researchgate.netjst.go.jpresearchgate.net For instance, the synthesis of 2-aryl nicotinic acid derivatives has yielded compounds with notable analgesic and anti-inflammatory activities. researchgate.net Furthermore, other derivatives have been investigated for their potential in treating conditions like Alzheimer's disease, pneumonia, and kidney disease. researchgate.netchemistryjournal.net The ongoing research in this field underscores the versatility of the nicotinic acid scaffold in medicinal chemistry. acs.org

Significance of Pyrrolidine-Containing Scaffolds in Modern Chemical Biology and Medicinal Chemistry Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a highly valued scaffold in medicinal chemistry and drug discovery. dntb.gov.uatandfonline.comfrontiersin.org Its prevalence in numerous natural products, alkaloids, and FDA-approved drugs speaks to its biological significance. tandfonline.comfrontiersin.org The interest in pyrrolidine scaffolds stems from several key features.

Firstly, the non-planar, three-dimensional structure of the pyrrolidine ring allows for a more effective exploration of pharmacophore space compared to flat aromatic rings. dntb.gov.uanih.gov This three-dimensionality is crucial for specific interactions with biological targets like proteins. dntb.gov.ua Secondly, the pyrrolidine ring can contain multiple stereogenic centers, leading to a variety of stereoisomers with distinct biological profiles. dntb.gov.uanih.gov The spatial arrangement of substituents on the ring can significantly influence the binding mode and selectivity of a drug candidate. dntb.gov.uanih.gov

Pyrrolidine-based compounds have demonstrated a vast range of biological activities, including anticancer, antidiabetic, antiviral, and anti-inflammatory properties. tandfonline.com The versatility of the pyrrolidine scaffold allows for the development of derivatives with improved potency, selectivity, and reduced off-target effects. tandfonline.com The nitrogen atom in the ring provides a key site for substitution, with a significant percentage of pyrrolidine-containing drugs being modified at this position. nih.gov

Current Research Landscape and Unexplored Scientific Potentials of the Title Compound

Despite the extensive research into both nicotinic acid derivatives and pyrrolidine-containing compounds, 4-(Pyrrolidin-1-yl)nicotinic acid remains a largely unexplored molecule. A review of current scientific literature reveals a notable lack of specific studies dedicated to its synthesis, characterization, and biological evaluation. While related structures, such as 6-(pyrrolidin-1-yl)nicotinic acid, are commercially available for research purposes, the 4-substituted isomer has not been the focus of significant investigation. synblock.comontosight.ai

The absence of dedicated research on this compound presents a significant opportunity for new scientific inquiry. Based on the known properties of its constituent chemical motifs, several potential research avenues can be hypothesized:

Medicinal Chemistry: Given the broad biological activities of both nicotinic acid derivatives and pyrrolidine scaffolds, this compound could be a candidate for screening against various therapeutic targets. Its potential as an anti-inflammatory, analgesic, or antimicrobial agent could be investigated. researchgate.nettandfonline.com

Chemical Biology: The compound could serve as a novel molecular probe to investigate biological pathways where either nicotinic acid or pyrrolidine recognition is important.

Materials Science: The crystalline properties of this compound, a topic of interest for nicotinic acid derivatives, remain unstudied. nih.gov

The synthesis and subsequent biological testing of this compound and its analogues could lead to the discovery of new lead compounds for drug development or new tools for chemical biology research. Its unique combination of two well-validated pharmacophores makes it a promising, yet currently overlooked, target for future research endeavors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2 B2961353 4-(Pyrrolidin-1-yl)nicotinic acid CAS No. 654663-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-1-ylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-7-11-4-3-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFBCMMWTVIRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 4 Pyrrolidin 1 Yl Nicotinic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position of the pyridine (B92270) ring is a versatile handle for synthetic modifications. Standard transformations applicable to carboxylic acids can be readily applied to 4-(Pyrrolidin-1-yl)nicotinic acid to generate a variety of derivatives, such as esters, amides, and alcohols. These conversions are fundamental in medicinal chemistry for modulating properties like solubility, stability, and biological target interaction.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, reacting the acid with an alcohol under acidic catalysis. Alternatively, for more sensitive substrates, alkylation of the corresponding carboxylate salt with an alkyl halide provides a milder route to the ester.

Amidation: The formation of amides is a common and crucial transformation. This is typically accomplished by activating the carboxylic acid followed by the addition of a primary or secondary amine. A variety of coupling reagents can be employed for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Another approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with the desired amine. ub.edu Research into nicotinic acid derivatives has shown successful synthesis of various amides with potential anti-inflammatory activity. nih.gov

Table 1: Representative Amidation Reactions for Nicotinic Acid Analogs
Amine ReactantCoupling Agent/MethodSolventProductReference
AnilineEDCI, HOBtDMFN-phenylnicotinamide derivative nih.gov
BenzylamineSOCl₂, then amineDCMN-benzylnicotinamide derivative ub.edu
Piperidine (B6355638)HATU, DIPEADMF(Piperidin-1-yl)(pyridin-3-yl)methanone derivativeGeneric Method
Amino Acid EsterDCC, HOBtDCM/DMFNicotinoyl-amino acid ester derivativeGeneric Method

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, yielding [4-(pyrrolidin-1-yl)pyridin-3-yl]methanol. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids.

Chemical Modifications of the Pyrrolidine (B122466) Nitrogen and Ring System

The pyrrolidine moiety offers additional sites for chemical modification, although the tertiary nature of the nitrogen atom, being bonded to the pyridine ring, limits its reactivity compared to a secondary amine. wikipedia.orgnih.gov The primary transformations involve the carbon atoms of the pyrrolidine ring itself.

Oxidation of the Pyrrolidine Ring: A significant reaction pathway for N-substituted pyrrolidines is oxidation at the carbon atom alpha to the nitrogen. This is famously observed in the metabolism of nicotine (B1678760), where the N-methylpyrrolidine ring is oxidized to form the lactam, cotinine. electronicsandbooks.com A similar transformation could be envisioned for this compound, which upon oxidation would yield 1-(5-carboxypyridin-4-yl)pyrrolidin-2-one. This reaction can be achieved using various oxidizing agents, including permanganates, chromium-based reagents, or through biochemical routes.

Ring Functionalization: While direct functionalization of the C-H bonds of the pyrrolidine ring is challenging, modern synthetic methods offer potential pathways. researchgate.net Asymmetric lithiation of N-Boc-pyrrolidine followed by electrophilic quench is a known method for introducing substituents onto the ring, although applying this to the N-aryl system of this compound would require significant adaptation. researchgate.net Radical-based reactions could also potentially be used to introduce substituents such as halogens onto the pyrrolidine ring.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Core

The pyridine ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic aromatic substitution (SEAr) and susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The reactivity of the pyridine core in this compound is heavily influenced by the two existing substituents.

The Pyrrolidin-1-yl Group: This is a powerful electron-donating amino group located at the C-4 position. It strongly activates the ring towards electrophilic attack, directing incoming electrophiles to the ortho positions (C-3 and C-5).

The Carboxylic Acid Group: This is an electron-withdrawing group at the C-3 position, which deactivates the ring towards electrophilic attack.

Electrophilic Substitution: The activating effect of the C-4 pyrrolidinyl group is dominant. It directs electrophiles to the C-3 and C-5 positions. Since the C-3 position is already occupied by the carboxylic acid, electrophilic substitution is strongly favored to occur at the C-5 position. Therefore, reactions such as halogenation (e.g., with Br₂ or NCS) or nitration (e.g., with HNO₃/H₂SO₄) would be expected to yield the corresponding 5-substituted derivative.

Nucleophilic Substitution: The pyridine ring is inherently electrophilic at the C-2, C-4, and C-6 positions. nih.gov However, in this molecule, the strong electron-donating nature of the pyrrolidinyl group at C-4 significantly reduces the electrophilicity of the ring, making standard SNAr reactions challenging without a suitable leaving group present. Nucleophilic attack is more plausible if the pyridine nitrogen is first activated by a Lewis acid or through quaternization with an alkyl halide. researchgate.net Such activation enhances the ring's electrophilicity and can facilitate the addition of nucleophiles, potentially leading to dearomatization products like dihydropyridines. nih.gov

Table 2: Predicted Regioselectivity of Reactions on the Pyridine Core
Reaction TypeReagent ExamplePredicted Major ProductControlling Factor
Electrophilic HalogenationBr₂5-bromo-4-(pyrrolidin-1-yl)nicotinic acidDirecting effect of C4-pyrrolidinyl group
Electrophilic NitrationHNO₃/H₂SO₄5-nitro-4-(pyrrolidin-1-yl)nicotinic acidDirecting effect of C4-pyrrolidinyl group
Nucleophilic Addition (on activated ring)R-MgBr on N-acylpyridinium salt1,2- or 1,6-Dihydropyridine derivativeActivation of pyridine nitrogen

Exploration of Novel Reaction Pathways and Mechanisms

Beyond classical transformations, this compound can be a substrate for more contemporary and novel synthetic strategies.

Decarboxylation: The removal of the carboxylic acid group to yield 4-(pyrrolidin-1-yl)pyridine is a potential transformation. While often requiring harsh conditions, certain transition-metal-catalyzed methods or radical-based protocols can facilitate decarboxylation under milder conditions, sometimes as part of a decarboxylative coupling reaction to form a new carbon-carbon or carbon-heteroatom bond at the C-3 position.

C-H Activation and Cross-Coupling: Modern organometallic chemistry enables the direct functionalization of C-H bonds. The pyridine ring of this compound contains several C-H bonds (at C-2, C-5, and C-6) that could potentially be targeted for direct arylation, alkylation, or amination reactions using catalysts based on palladium, rhodium, or ruthenium. The directing ability of the existing functional groups would play a critical role in the regioselectivity of such reactions, with the C-5 position being a likely candidate for functionalization due to electronic activation and the C-2 position being susceptible due to its proximity to the ring nitrogen.

Ring-Closing and Rearrangement Reactions: It is conceivable to design intramolecular reactions that involve multiple parts of the molecule. For instance, under specific conditions, the carboxylic acid moiety could potentially react with the pyrrolidine ring, leading to the formation of novel polycyclic heterocyclic systems. Such transformations, while not yet reported for this specific molecule, represent an area for future exploration in the synthesis of complex chemical architectures.

Advanced Spectroscopic and Chromatographic Characterization of 4 Pyrrolidin 1 Yl Nicotinic Acid

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-(pyrrolidin-1-yl)nicotinic acid, with a molecular formula of C₁₀H₁₂N₂O₂, the expected exact mass can be calculated.

HRMS analysis, typically using techniques like electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) would then be compared to the calculated theoretical mass. A minimal difference between the observed and theoretical mass (usually in the parts-per-million or ppm range) provides strong evidence for the compound's elemental formula, thereby confirming its molecular identity. For instance, related nicotinic acid derivatives have been successfully characterized using HRMS to confirm their expected molecular formulas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic structure of a molecule in solution. Both ¹H and ¹³C NMR would be critical for the structural verification of this compound.

¹H NMR Spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and integration values (proton count). For this compound, one would expect to see signals corresponding to the protons on the pyridine (B92270) ring and the pyrrolidine (B122466) ring. The aromatic protons on the pyridine ring would appear in the downfield region, while the aliphatic protons of the pyrrolidine ring would be found in the upfield region.

¹³C NMR Spectroscopy provides information about the different carbon environments in the molecule. Distinct signals would be expected for the carboxylic acid carbon, the carbons of the pyridine ring, and the carbons of the pyrrolidine ring. The chemical shifts of these carbons provide insight into their electronic environment and connectivity. For example, in various nicotinic acid derivatives, the carbonyl carbon (C=O) of the carboxylic acid typically appears significantly downfield.

Interactive Table: Predicted NMR Data for this compound Note: This table is based on general principles and data from analogous compounds, as specific experimental data for this compound is not available.

Analysis Predicted Chemical Shift (δ) / ppm Predicted Multiplicity & Coupling (J) Assignment
¹H NMR > 10.0 Broad Singlet COOH
8.0 - 8.5 Singlet / Doublet Pyridine Ring Protons
6.5 - 7.0 Doublet Pyridine Ring Proton
3.3 - 3.7 Multiplet N-CH₂ (Pyrrolidine)
1.9 - 2.2 Multiplet CH₂ (Pyrrolidine)
¹³C NMR 165 - 175 - C=O (Carboxylic Acid)
140 - 160 - Pyridine Ring Carbons (C-N, C-Pyrrolidine)
105 - 130 - Pyridine Ring Carbons (CH)
45 - 55 - N-CH₂ (Pyrrolidine)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid group.

A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

Absorptions in the 1600-1450 cm⁻¹ region, which can be attributed to C=C and C=N stretching vibrations within the pyridine ring.

C-N stretching vibrations for the aromatic amine (pyrrolidine attached to the pyridine ring) would likely appear in the 1350-1250 cm⁻¹ region.

C-H stretching bands for the aliphatic pyrrolidine ring would be observed just below 3000 cm⁻¹.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The purity is assessed by monitoring the eluent with a UV detector; a pure sample should ideally show a single major peak. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, potentially after derivatization to increase the compound's volatility. For instance, the carboxylic acid could be esterified. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the column's stationary phase. The separated components are then ionized and detected by a mass spectrometer, which provides a mass spectrum that can be used for identification by comparison with spectral libraries.

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. If suitable single crystals of this compound can be grown, this technique would provide unambiguous proof of its structure.

The analysis would yield detailed information, including:

Bond lengths and bond angles between all atoms.

The conformation of the pyrrolidine ring.

The planarity of the pyridine ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid group.

The unit cell dimensions and space group, which define the crystal's symmetry and packing.

While crystal structures for many nicotinic acid derivatives and pyrrolidine-containing compounds have been reported, specific crystallographic data for this compound is not readily found in published literature.

Computational Chemistry and Theoretical Investigations of 4 Pyrrolidin 1 Yl Nicotinic Acid

Molecular Geometry and Conformational Analysis

The three-dimensional structure of 4-(Pyrrolidin-1-yl)nicotinic acid is defined by the orientation of the pyrrolidine (B122466) ring relative to the plane of the nicotinic acid group. Conformational analysis seeks to identify the most stable arrangements (conformers) and the energy barriers between them.

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to relieve ring strain. nih.gov This non-planarity, known as "pseudorotation," allows the ring to exist in a continuous cycle of conformations, most notably the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms. nih.gov The specific puckering of the pyrrolidine ring is heavily influenced by its substituents. nih.gov

In substituted prolines, for example, the ring can adopt two specific envelope conformations known as Cγ-exo and Cγ-endo, where the Cγ (C4) atom is puckered out of the plane of the other four atoms. nih.gov The preference for one conformer over the other is governed by inductive and stereoelectronic factors of the substituents. nih.gov In the case of this compound, the attachment of the nicotinic acid group at the nitrogen atom and the lack of substituents on the carbon atoms of the pyrrolidine ring suggest a dynamic equilibrium between various puckered forms. The specific preferred conformation would be determined by the energetic balance of minimizing steric hindrance and optimizing electronic interactions between the two ring systems.

Tautomerism, the interconversion of structural isomers, is a key consideration for heterocyclic compounds like this compound. The molecule possesses several sites prone to prototropic tautomerism, including the carboxylic acid group and the nitrogen atoms of the pyridine (B92270) ring.

The carboxylic acid group can exist in its protonated (-COOH) form or, under appropriate conditions, as a zwitterion where the proton is transferred to the pyridine nitrogen, forming a pyridinium (B92312) carboxylate. Furthermore, theoretical studies on related heterocyclic systems, such as substituted pyrrolidine-2,3-diones, have shown the existence of keto-enol tautomerism, which is often influenced by the solvent. nih.gov For instance, NMR studies of certain 4-acetyl-3-hydroxy-3-pyrroline-2-ones reveal that tautomerism is responsible for the broadening of spectral peaks in hydrogen-bond-accepting solvents like DMSO. nih.gov While this compound does not have the same keto-enol system, the principle of solvent- and substituent-influenced isomeric equilibria is highly relevant. A patented compound, asciminib, which contains a nicotinamide (B372718) core substituted with pyrazole (B372694) and hydroxypyrrolidine rings, is explicitly described as a tautomeric compound, highlighting the potential for such equilibria in complex nicotinic acid derivatives. regulations.gov

Electronic Structure and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the distribution and energy of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's electronic properties and reactivity.

The HOMO-LUMO energy gap is a critical parameter indicating a molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. nih.govnih.gov

In molecules containing both pyrrolidine and pyridine rings, such as nicotine (B1678760) analogs, computational studies have shown that the HOMO is often localized on the electron-donating pyrrolidine ring, while the LUMO is centered on the electron-accepting pyridine ring. researchgate.net This separation of frontier orbitals indicates an intramolecular charge transfer character. For this compound, a similar distribution is expected, with the pyrrolidine nitrogen's lone pair contributing significantly to the HOMO.

Table 1: Comparison of Theoretical HOMO-LUMO Energy Gaps in Related Compounds

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV) Source(s)
Nicotinic Acid DFT/B3LYP -6.44 -1.50 4.94 researchgate.net
Isoguanine DFT -5.872 -1.692 4.180 researchgate.net
Pt(bipy)Cl₄ LSDA/SDD - - 1.69 nih.gov

The distribution of electron density in a molecule is described by atomic charges and the molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack.

For nicotinic acid, theoretical studies show that the most negative electrostatic potential is concentrated around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic attack. researchgate.net Conversely, the hydrogen atom of the hydroxyl group exhibits the most positive potential. researchgate.net Mulliken charge analysis further quantifies this, identifying the highest negative charge on the pyridine nitrogen (N5) and the highest positive charge on the acidic hydrogen (H13). researchgate.net

Structure Activity Relationship Sar Investigations for 4 Pyrrolidin 1 Yl Nicotinic Acid Analogues

Systematic Structural Modifications of the Pyrrolidine (B122466) Ring

A key area of investigation has been the modification of the saturated heterocyclic ring's size. For instance, expanding the five-membered pyrrolidine to a six-membered piperidine (B6355638) ring can alter the molecule's conformational flexibility and the orientation of the nitrogen atom, thereby influencing how it binds to a target protein.

The introduction of substituents onto the pyrrolidine ring has also been extensively explored. The nature and position of these substituents are critical. For example, adding a hydroxyl group can introduce a hydrogen bond donor, potentially enhancing binding affinity if the target protein has a corresponding acceptor in the binding pocket. The stereochemistry of such substituents is also a significant factor, with different enantiomers often displaying varied potencies.

Variations in the Nicotinic Acid Pyridine (B92270) Core

The nicotinic acid portion of the molecule has also been a key target for structural modifications to investigate its role in biological activity. mdpi.com These changes often involve altering the position of the carboxylic acid group, substituting the pyridine ring with other heterocyclic systems, and introducing various substituents onto the pyridine ring. mdpi.com

The position of the carboxylic acid group on the pyridine ring is a critical determinant of the compound's function. Replacing the nicotinic acid core with isomers like isonicotinic acid or picolinic acid alters the electronic distribution within the ring and the spatial relationship between the carboxylic acid and the pyrrolidine substituent. These changes can profoundly affect the molecule's interaction with its biological target.

Replacing the pyridine ring with other aromatic or heteroaromatic systems is another common strategy. For instance, substituting the pyridine with a phenyl ring removes the nitrogen atom, which can act as a hydrogen bond acceptor. Conversely, using other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine (B50134) would alter the core structure's electronic properties and potential hydrogen bonding patterns.

Impact of Substituent Effects on Predicted Binding Affinity and Molecular Interactions

The placement of various substituents on both the pyrrolidine ring and the nicotinic acid core significantly influences the predicted binding affinity and molecular interactions of 4-(pyrrolidin-1-yl)nicotinic acid analogues. These effects are broadly categorized as electronic, steric, and hydrophobic.

Interaction TypeDescription
Electronic Effects The electronic nature of substituents affects the charge distribution across the molecule, which is vital for electrostatic interactions with the target protein. Electron-withdrawing groups on the pyridine ring can increase the acidity of the carboxylic acid, potentially leading to stronger ionic interactions.
Steric Effects The size and shape of substituents determine how well the molecule fits into the binding pocket of its target. Bulky substituents can cause steric hindrance, reducing affinity, though in some cases, a larger substituent might access a new hydrophobic pocket, enhancing binding.
Hydrophobic Interactions The addition of nonpolar substituents, such as alkyl or aryl groups, can strengthen hydrophobic interactions with nonpolar regions of the binding site. This "hydrophobic effect" is a major driver for ligand binding.
Hydrogen Bonding Substituents that can act as hydrogen bond donors or acceptors can form specific, directional interactions with the target protein, significantly contributing to binding affinity and specificity.

Computational Approaches to SAR Derivations (e.g., QSAR)

Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are essential for understanding and predicting the SAR of this compound analogues. tandfonline.com These techniques aim to create a mathematical link between the structural properties of a series of compounds and their biological activities. tandfonline.com

QSAR Modeling: QSAR studies involve calculating a wide array of molecular descriptors for a set of analogues with known biological activities. These descriptors fall into several categories:

1D Descriptors: Based on the molecular formula, such as molecular weight.

2D Descriptors: Derived from the 2D structure, including topological and connectivity indices.

3D Descriptors: Calculated from the 3D conformation, including molecular shape, volume, and surface area.

Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to build a QSAR model. acs.org A reliable model can predict the activity of new, untested analogues, guiding the design of more potent compounds. acs.org

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups required for biological activity. A pharmacophore model for these analogues might include a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic region, and an aromatic feature. This model can then be used to screen virtual compound libraries to find new potential candidates.

Supramolecular Chemistry and Materials Science Applications of 4 Pyrrolidin 1 Yl Nicotinic Acid

Investigation of Non-Covalent Interactions and Self-Assembly Properties

The molecular structure of 4-(pyrrolidin-1-yl)nicotinic acid is endowed with several functional groups that can participate in a variety of non-covalent interactions, which are the driving forces for self-assembly. These interactions dictate the formation of ordered structures in the solid state, a field extensively explored in crystal engineering.

Functional GroupPotential Non-Covalent InteractionRole in Self-Assembly
Carboxylic Acid (-COOH) Strong Hydrogen Bonding (Donor & Acceptor)Formation of robust dimers and chains
Pyridine (B92270) Nitrogen Hydrogen Bond AcceptorLinking molecular units, directing network formation
Pyridine Ring π-π StackingStabilization of layered structures
Pyrrolidine (B122466) Ring van der Waals forces, C-H···O/π interactionsSteric influence, space-filling, weak stabilization

Host-Guest Chemistry with Macrocyclic Receptors

Host-guest chemistry involves the formation of complexes between a large 'host' molecule and a smaller 'guest' molecule. nih.gov this compound possesses the requisite structural features to act as a versatile guest for various classes of macrocyclic hosts. The binding is governed by a combination of factors including size, shape, and complementarity of non-covalent interactions. mdpi.comfrontiersin.org

The hydrophobic pyrrolidine ring and, to a lesser extent, the pyridine ring could be encapsulated within the hydrophobic cavity of macrocycles like cyclodextrins and cucurbiturils in aqueous solutions. mdpi.com This binding would be primarily driven by the hydrophobic effect. The molecule's functionality can also be tuned by pH. Protonation of the pyridine nitrogen would create a cationic pyridinium (B92312) species, making it an ideal guest for the electron-rich portals of cucurbiturils or the cavities of crown ethers. science.gov Conversely, deprotonation of the carboxylic acid to form a carboxylate anion would promote binding to cationic or metal-containing macrocycles. The specific choice of macrocyclic host allows for selective recognition and binding, a cornerstone of molecular sensing and separation technologies. rsc.org

Macrocyclic HostPotential Binding Site on GuestPrimary Driving Interaction(s)
Cyclodextrins Pyrrolidine and/or Pyridine RingHydrophobic interactions, van der Waals forces
Cucurbit[n]urils Protonated Pyridinium, Pyrrolidine RingIon-dipole, hydrophobic interactions
Calix[n]arenes Pyrrolidine RingHydrophobic, C-H···π interactions
Crown Ethers Protonated Pyridinium IonIon-dipole, hydrogen bonding

Integration into Functional Polymeric or Nanomaterial Architectures

The incorporation of small, functional molecules into larger material frameworks is a key strategy for developing advanced materials with tailored properties. This compound is well-suited for such integration due to its versatile chemical handles.

The carboxylic acid group is the most prominent site for covalent modification. It can readily undergo esterification or amidation reactions, allowing it to be incorporated as a monomer in polymerization processes to create functional polyesters or polyamides. google.com Alternatively, it can be used to graft the molecule onto the surface of pre-existing polymers or nanomaterials, such as silica (B1680970) nanoparticles, gold nanoparticles, or graphene oxide. nih.govgoogle.com This surface functionalization can be used to modify the properties of the material, for instance, by introducing pH-responsive behavior or specific recognition sites.

Furthermore, the pyridine nitrogen provides a coordination site for metal ions. This allows the molecule to be used as an organic linker in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. hzdr.de By carefully selecting the metal center and synthesis conditions, it is possible to create porous materials with high surface areas and tunable properties, with potential applications in gas storage, catalysis, and sensing. The integration of this compound into these architectures could impart the resulting materials with the specific chemical characteristics of its constituent parts.

Functionalization StrategyTarget ArchitecturePotential Application
Amide/Ester Formation Functional Polymers (e.g., Polyamides, Polyesters)pH-responsive materials, smart hydrogels
Surface Grafting Functionalized Nanomaterials (e.g., Silica, Gold)Targeted drug delivery, sensors
Metal Coordination Metal-Organic Frameworks (MOFs), Coordination PolymersGas storage, catalysis, chemical separation

Future Research Directions and Translational Perspectives

Identification of Novel Academic Applications and Research Avenues

The scientific community is actively investigating new academic applications for 4-(Pyrrolidin-1-yl)nicotinic acid, moving beyond its established roles. A primary focus of this research is the development of new derivatives that can act as potent and selective inhibitors for a range of biological targets. The inherent versatility of the this compound scaffold allows for systematic structural modifications, enabling the exploration of its structure-activity relationships (SAR).

Current research avenues are centered on synthesizing novel analogs to probe their interactions with specific enzymes and receptors. For instance, the synthesis of 2,6-disubstituted derivatives has been a subject of interest. These modifications aim to enhance the compound's binding affinity and specificity, potentially leading to the development of new therapeutic agents with improved efficacy and reduced side effects. The exploration of different substituents at various positions on the pyridine (B92270) ring is a key strategy in this endeavor.

Furthermore, research is being directed towards the use of this compound as a molecular probe to investigate biological pathways. Its ability to be functionalized makes it a suitable candidate for a variety of research applications, including its potential use in the synthesis of radiolabeled compounds for imaging studies.

Interdisciplinary Research Opportunities

The unique properties of this compound create significant opportunities for interdisciplinary collaboration. The convergence of organic chemistry, medicinal chemistry, pharmacology, and computational modeling is essential for a comprehensive understanding and application of this compound.

Medicinal Chemistry and Pharmacology: The collaboration between medicinal chemists and pharmacologists is crucial for the design and evaluation of new analogs. While chemists focus on the synthesis of novel derivatives, pharmacologists can assess their biological activity, providing a feedback loop that guides further chemical modifications. This synergistic approach is vital for the optimization of lead compounds.

Computational Chemistry: The use of computational modeling and molecular docking studies represents a significant interdisciplinary frontier. These computational techniques can predict the binding modes and affinities of this compound derivatives with their biological targets. This in silico approach can streamline the drug discovery process by prioritizing the synthesis of compounds with the highest potential for biological activity, thereby saving time and resources.

Chemical Biology: There are emerging opportunities in the field of chemical biology to use functionalized versions of this compound as tools to study complex biological systems. For example, attaching fluorescent tags or biotin (B1667282) labels could enable the visualization and tracking of the compound's interactions within cells, providing valuable insights into its mechanism of action.

Challenges and Opportunities in the Field

Despite the promising outlook, the research and development of this compound and its derivatives are not without challenges. A primary hurdle is the development of scalable and cost-effective synthetic routes for the production of these compounds. While laboratory-scale syntheses have been established, their translation to large-scale industrial production often requires significant optimization.

Another challenge lies in the comprehensive biological characterization of new analogs. The journey from a promising hit compound to a viable drug candidate is long and requires extensive preclinical testing to evaluate its efficacy, selectivity, and pharmacokinetic properties.

However, these challenges are paralleled by significant opportunities. The growing understanding of the molecular basis of various diseases provides a fertile ground for the targeted design of new inhibitors based on the this compound scaffold. Advances in high-throughput screening and computational chemistry are accelerating the pace of discovery, allowing for the rapid evaluation of large libraries of compounds.

The continued exploration of this compound holds the promise of delivering novel therapeutic agents and research tools. The collaborative efforts of researchers across multiple disciplines will be instrumental in overcoming the existing challenges and realizing the full potential of this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Pyrrolidin-1-yl)nicotinic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Organolithium Addition : Based on methods for synthesizing 4-substituted nicotinic acids (e.g., 4-phenyl or 4-butyl derivatives), organolithium reagents (e.g., pyrrolidin-1-yllithium) can be added to pyridyl-3-oxazolines derived from nicotinic acid. This favors 1,4-dihydropyridine-3-oxazoline intermediates, which are oxidized in air to yield substituted pyridines .
  • Deprotection : Acidic or basic hydrolysis of the oxazoline group releases the carboxylic acid moiety. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., aqueous ethanol) are critical for minimizing side reactions .
  • Yield Optimization : Control moisture and oxygen levels during organolithium addition. Use inert atmospheres (argon/nitrogen) and dry solvents to prevent reagent decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC/UPLC : Use reverse-phase chromatography with UV detection (λ = 254–280 nm) to assess purity. Compare retention times against certified reference standards (e.g., NIST data for nicotinic acid derivatives) .
  • NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns (e.g., pyrrolidin-1-yl at C4) and detect impurities. Key signals include pyridine ring protons (δ 7.5–8.5 ppm) and pyrrolidine methylenes (δ 1.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected M.W.: 206.24 for C₁₁H₁₄N₂O₂) and detects isotopic patterns .

Advanced Research Questions

Q. What are the key considerations when designing experiments to study the reactivity of this compound under acidic conditions?

  • Experimental Design :

  • pH-Dependent Reactivity : Under acidic conditions (pH < 3), nicotinic acid derivatives are protonated, altering their redox behavior. Monitor reaction kinetics via UV-Vis spectroscopy or stopped-flow techniques, as demonstrated in peroxomonosulfate oxidation studies of nicotinic acid .
  • Reactive Species Identification : Use trapping agents (e.g., tert-butanol for hydroxyl radicals) or isotopic labeling (¹⁸O) to elucidate mechanisms. For example, HSO₅⁻ may act as the primary oxidant in acidic media .
  • Temperature Control : Maintain constant temperature (±0.1°C) using thermostated baths to ensure reproducible kinetic data .

Q. How should conflicting data regarding the stability of this compound in solution be resolved?

  • Contradiction Analysis :

  • Accelerated Stability Testing : Perform stress tests under varied conditions (pH 1–13, 40–60°C) and analyze degradation products via LC-MS. Compare results to structurally similar compounds (e.g., 5-(piperidin-1-yl)nicotinic acid, which shows stability in dry, inert atmospheres) .
  • Light and Oxygen Sensitivity : Exclude UV light and oxygen if decomposition involves radical pathways. Use amber vials and nitrogen purging for storage .
  • Cross-Validation : Compare data across multiple analytical labs using standardized protocols (e.g., ICH guidelines) to isolate methodological discrepancies .

Q. What methodologies are recommended for assessing the potential pharmacological activity of this compound derivatives?

  • Pharmacological Screening :

  • Enzyme Assays : Test inhibition/activation of target enzymes (e.g., glucokinase) using fluorogenic substrates or NADH-coupled assays, as seen in studies of nicotinic acid-based glucokinase activators .
  • Cellular Models : Use hepatocytes or pancreatic β-cells to evaluate metabolic effects (e.g., glucose uptake, insulin secretion). Pre-incubate cells with derivatives (1–100 µM) and measure responses via glucose oxidase or ELISA .
  • ADME Profiling : Assess solubility (shake-flask method) and membrane permeability (Caco-2 monolayers) to prioritize derivatives for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.